3-Hydroxy-3-(4-methoxyphenyl)butanal
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Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)butanal is an organic compound with the molecular formula C11H14O3. It is a hydroxy aldehyde, specifically an aldol, which is a product of the aldol reaction. This compound is characterized by the presence of a hydroxy group (-OH) and a methoxyphenyl group (-OCH3) attached to a butanal backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-(4-methoxyphenyl)butanal can be synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-hydroxybutanal. The subsequent reaction with 4-methoxybenzaldehyde under similar conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Hydroxy-3-(4-methoxyphenyl)butanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-3-(4-methoxyphenyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(4-methoxyphenyl)butanal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanal: A simpler aldol with similar reactivity but lacking the methoxyphenyl group.
4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxyphenyl group but differs in the aldehyde structure.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-Hydroxy-3-(4-methoxyphenyl)butanal is unique due to the presence of both a hydroxy group and a methoxyphenyl group on the butanal backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H14O3/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,8,13H,7H2,1-2H3 |
InChI Key |
UPXOXSXEHFFIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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